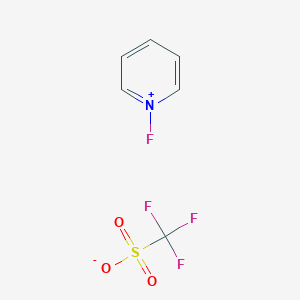
1-Fluoropyridinium triflate
Cat. No. B021101
Key on ui cas rn:
107263-95-6
M. Wt: 247.17 g/mol
InChI Key: JFZMMCYRTJBQQI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04996320
Procedure details


To a 5 ml anhydrous acetonitrile solution containing 0.408 g (5.17 mmoles) of pyridine, 1.0 ml (5.17 mmoles) of trimethylsilyl trifluoromethanesulfonate as the XM reactant was added at -40° C. under stirring. To the resultant solution a mixed gas of fluorine and nitrogen (1:9), 10 minutes after the addition, was introduced at a rate of 15 ml/min. The amount of fluorine gas introduced was 15.5 mmoles. After the completion of the reaction, an amount of ether cooled to -60° C. was added to the solution to precipitate crystals which were filtered to give 0.99 g (yield: 78%) of N-fluoropyridinium trifluoromethanesulfonate.



[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
78%
Identifiers


|
REACTION_CXSMILES
|
C(#N)C.[N:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[F:10][C:11]([F:21])([F:20])[S:12]([O:15][Si](C)(C)C)(=[O:14])=[O:13].[F:22]F>CCOCC>[F:10][C:11]([F:21])([F:20])[S:12]([O-:15])(=[O:14])=[O:13].[F:22][N+:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0.408 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
Step Two
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
fluorine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
Step Three
|
Name
|
fluorine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FF
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added at -40° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was introduced at a rate of 15 ml/min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate crystals which
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.F[N+]1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.99 g | |
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
